PRN694

Descripción general

Descripción

PRN694 es un inhibidor covalente de molécula pequeña que se dirige selectivamente a la cinasa de células T inducible por interleucina-2 y la cinasa de linfocitos en reposo. Estas cinasas son cruciales para la señalización intracelular tanto en células T normales y neoplásicas como en células asesinas naturales. This compound ha mostrado potencial como agente terapéutico para enfermedades autoinmunitarias, inflamatorias y malignas .

Aplicaciones Científicas De Investigación

PRN694 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar los roles de la cinasa de células T inducible por interleucina-2 y la cinasa de linfocitos en reposo en la señalización de células inmunitarias

Biología: Investigado por su potencial para inhibir la activación de células T y células asesinas naturales, convirtiéndolo en un compuesto valioso para estudiar las respuestas inmunitarias

Medicina: Explorado como agente terapéutico para enfermedades autoinmunitarias, inflamatorias y malignas, incluida la leucemia prolinfocítica de células T

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a las vías de señalización de células inmunitarias

Mecanismo De Acción

PRN694 ejerce sus efectos uniéndose covalentemente a los residuos de cisteína 442 de la cinasa de células T inducible por interleucina-2 y 350 de la cinasa de linfocitos en reposo, bloqueando sus actividades cinasas. Esta inhibición evita la activación de las vías de señalización aguas abajo, incluida la activación nuclear del factor nuclear de células T activadas y la fosfolipasa C gamma 1 y el inhibidor del factor nuclear kappa B alfa citoplásmicos. El tiempo de residencia objetivo extendido del compuesto permite una atenuación duradera de las células efectoras in vitro e in vivo .

Métodos De Preparación

PRN694 se sintetiza a través de una serie de reacciones químicas que involucran el modelado molecular para diseñar moléculas que interactúan con los residuos de cisteína mientras se unen al sitio de unión al ATP en el dominio cinasa. La ruta sintética implica el uso de varios reactivos y condiciones para lograr el producto deseado. Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

PRN694 se somete a varios tipos de reacciones químicas, que incluyen:

Unión covalente: This compound se une covalentemente a los residuos de cisteína 442 de la cinasa de células T inducible por interleucina-2 y 350 de la cinasa de linfocitos en reposo, bloqueando su actividad cinasa

Inhibición de la actividad cinasa: El compuesto inhibe la actividad cinasa al unirse irreversiblemente a las cinasas diana, evitando su activación y las vías de señalización subsiguientes

Activación celular y molecular: This compound evita la activación celular y molecular inducida por el receptor de células T y el receptor Fc, inhibiendo la proliferación de células T y bloqueando la liberación de citoquinas proinflamatorias

Comparación Con Compuestos Similares

PRN694 es único en su doble inhibición de la cinasa de células T inducible por interleucina-2 y la cinasa de linfocitos en reposo. Los compuestos similares incluyen:

Acalabrutinib: Otro inhibidor de la tirosina cinasa de Bruton con un mecanismo de acción y aplicaciones terapéuticas diferentes.

La selectividad única y el tiempo de residencia objetivo extendido de this compound lo convierten en un compuesto valioso para estudiar y potencialmente tratar enfermedades mediadas por células inmunitarias .

Actividad Biológica

PRN694 is a novel selective covalent inhibitor targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK), both of which are critical mediators in T-cell and natural killer (NK) cell activation. This compound has garnered attention for its potential therapeutic applications in autoimmune, inflammatory, and malignant diseases due to its ability to modulate immune responses.

This compound covalently binds to specific cysteine residues within the ATP-binding site of ITK (Cys-442) and RLK (Cys-350). This binding inhibits their kinase activities, leading to a reduction in T-cell receptor (TCR)-mediated signaling pathways. The extended target residence time of this compound on these kinases allows for prolonged effects on immune cell activation and function .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits:

- T-cell Proliferation : It prevents TCR-induced proliferation of T-cells without causing direct cytotoxicity.

- Cytokine Release : The compound blocks the release of proinflammatory cytokines, including IL-17A, which is crucial in the pathogenesis of several autoimmune diseases .

- Th17 Cell Activation : this compound significantly reduces the differentiation and activation of Th17 cells, which are implicated in various inflammatory conditions .

In Vivo Efficacy

In vivo studies have shown that this compound exhibits:

- Therapeutic Effects in Psoriasis Models : In mouse models, this compound reduced the severity of psoriasis-like symptoms by decreasing epidermal proliferation and thickness. It also inhibited the infiltration of CD3+ and γδ T-cells into affected skin areas .

- Effects on Colitis : In models of colitis, treatment with this compound resulted in a decreased proportion of pathogenic CD4+ T-cells and reduced inflammatory responses, indicating its potential for treating inflammatory bowel diseases .

Case Studies

- Psoriasis Treatment : In a study involving the imiquimod-induced psoriasis model, mice treated with this compound showed significant improvement in skin lesions, with reduced epidermal thickness and inflammation markers compared to untreated controls .

- Colitis Model : Another study demonstrated that this compound administration led to decreased IL-2 production and reduced regulatory T-cell frequencies in a transfer colitis model, suggesting its role in modulating immune responses during intestinal inflammation .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Parameter | Effect |

|---|---|

| Kinase Targeted | ITK and RLK |

| Mechanism | Covalent binding to Cys-442 (ITK) and Cys-350 (RLK) |

| Inhibition of T-cell Proliferation | Yes |

| Cytokine Release Blockade | Yes (e.g., IL-17A) |

| Reduction in Psoriasis Severity | Significant improvement noted |

| Colitis Response Modulation | Decreased pathogenic T-cells |

Propiedades

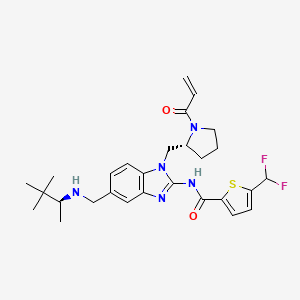

IUPAC Name |

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTKFBGDLDPFLB-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575818-46-0 | |

| Record name | PRN-694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRN-694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.